Chemical properties and molecular structure of 4-(2-Bromophenyl)piperidin-2-one
Chemical properties and molecular structure of 4-(2-Bromophenyl)piperidin-2-one
The following technical guide details the chemical properties, molecular structure, and synthetic utility of 4-(2-Bromophenyl)piperidin-2-one . This document is structured for researchers and drug development professionals, focusing on the compound's role as a high-value scaffold in medicinal chemistry.[1][2]
Structural Dynamics, Synthetic Pathways, and Pharmacophore Utility [2]
Executive Summary
4-(2-Bromophenyl)piperidin-2-one is a functionalized heterocyclic building block belonging to the 4-arylpiperidin-2-one class.[2] Distinct from its para-substituted analogs (often associated with PARP inhibitors like Niraparib intermediates), this ortho-brominated isomer offers unique steric and electronic properties.[2] The proximity of the bromine atom to the piperidone core introduces significant torsional strain, influencing the molecule's binding kinetics and making it a critical scaffold for designing conformationally restricted CNS-active agents, NK1 antagonists, and factor Xa inhibitors.[2] Its dual functionality—an electrophilic aryl bromide and a nucleophilic lactam nitrogen—enables divergent synthetic applications, including Suzuki-Miyaura cross-couplings and N-alkylation strategies.[2]
Molecular Architecture & Electronic Properties[2]
Structural Specifications
The molecule consists of a six-membered lactam (piperidin-2-one) ring substituted at the C4 position with a 2-bromophenyl group.[2]
| Property | Data |
| IUPAC Name | 4-(2-Bromophenyl)piperidin-2-one |
| Molecular Formula | C₁₁H₁₂BrNO |
| Molecular Weight | 254.13 g/mol |
| Chiral Center | C4 (Enantiomers: R and S) |
| Key Substituents | Lactam (C=O, NH), Aryl Bromide (Ar-Br) |
Conformational Analysis (The Ortho-Effect)
Unlike the 4-(4-bromophenyl) isomer, which adopts a relatively planar sigma-bond rotation profile, the 4-(2-bromophenyl) derivative exhibits restricted rotation due to the steric clash between the bulky bromine atom (Van der Waals radius ~1.85 Å) and the axial/equatorial protons of the piperidone ring.[2]
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Preferred Conformation: The phenyl ring typically adopts a pseudo-axial or equatorial orientation depending on the N-substitution, but the phenyl plane is forced nearly perpendicular to the piperidone average plane to minimize steric repulsion.[2]
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Implication: This "twist" creates a distinct 3D vector for substituents added via cross-coupling, critical for accessing specific hydrophobic pockets in enzyme active sites that planar analogs cannot reach.
Electronic Profile
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Lactam Core: The amide bond (N-C=O) is planar with significant resonance stabilization (approx. 20 kcal/mol).[2] The NH is a hydrogen bond donor (pKa ~17 in DMSO), while the carbonyl oxygen is a hydrogen bond acceptor.[2]
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Aryl Bromide: The bromine exerts a negative inductive effect (-I) on the phenyl ring but is weakly deactivating for electrophilic aromatic substitution.[2] Crucially, the C-Br bond is activated for palladium-catalyzed oxidative addition.[2]
Physicochemical Profiling
Understanding the physicochemical baseline is essential for assay development and formulation.
| Parameter | Value (Predicted/Analog-Based) | Significance |
| LogP (Octanol/Water) | ~2.1 – 2.4 | Moderate lipophilicity; suitable for CNS penetration optimization.[2] |
| Topological Polar Surface Area (TPSA) | ~29.1 Ų | Low TPSA suggests good membrane permeability. |
| H-Bond Donors / Acceptors | 1 / 1 | Balanced profile for oral bioavailability (Rule of 5 compliant).[2] |
| Solubility | High: DMSO, DMF, MeOHLow: Water, Hexane | Stock solutions should be prepared in DMSO (typically 10-100 mM).[2] |
| pKa (Conjugate Acid) | ~ -1 (Carbonyl O)~ 17 (Lactam NH) | The lactam NH requires strong bases (e.g., NaH, KOtBu) for deprotonation.[2] |
Synthetic Pathways[1][3][4][5][6]
The synthesis of 4-(2-bromophenyl)piperidin-2-one requires navigating the steric hindrance of the ortho-bromo group.[2] Two primary routes are validated in the literature for this class of scaffolds.
Route A: The Cinnamate-Nitromethane Approach (Classic & Scalable)
This route is preferred for gram-scale synthesis due to the availability of starting materials.[2]
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Condensation: 2-Bromobenzaldehyde reacts with malonic acid (or ethyl acetate) to form (E)-3-(2-bromophenyl)acrylic acid (or ester).[2]
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Michael Addition: Addition of nitromethane to the acrylate using a base (DBU or TBAF) yields the 4-nitro-3-(2-bromophenyl)butanoate .[2]
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Reductive Cyclization: Hydrogenation (Raney Ni or Pd/C) reduces the nitro group to an amine, which spontaneously cyclizes with the ester to form the lactam. Note: Use Pt/C or Fe/AcOH to avoid debromination during reduction.[2]
Route B: Rhodium-Catalyzed Conjugate Addition (Enantioselective)
For asymmetric synthesis, aryl boronic acids are coupled to unsaturated lactams.[2]
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Substrates: 5,6-Dihydropyridin-2(1H)-one + (2-Bromophenyl)boronic acid.[2]
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Catalyst: Rh(acac)(C₂H₄)₂ / Chiral Ligand (e.g., BINAP).[2]
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Mechanism: The Rh-aryl species undergoes 1,4-addition to the unsaturated lactam, establishing the C4 chiral center with high enantiomeric excess (ee > 95%).[2]
Visualization of Synthetic Logic
Caption: Step-wise construction of the piperidone core via the Nitro-Ester pathway, highlighting the critical reductive cyclization step.
Experimental Protocols
Protocol 1: Synthesis via Reductive Cyclization (Route A adapted)
Target: 5.0 g scale[2]
Reagents:
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Ethyl 3-(2-bromophenyl)acrylate (1.0 eq)[2]
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Nitromethane (5.0 eq)[2]
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DBU (1.1 eq)
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Iron powder (5.0 eq) / Acetic Acid (Solvent)[2]
Procedure:
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Michael Addition: Dissolve ethyl 3-(2-bromophenyl)acrylate in nitromethane. Add DBU dropwise at 0°C. Stir at RT for 4 hours. Monitor by TLC (Hex:EtOAc 3:1).
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Workup: Dilute with EtOAc, wash with 1N HCl and brine. Dry over MgSO₄ and concentrate to yield the crude nitro-ester.[2]
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Reduction/Cyclization: Dissolve the crude nitro-ester in glacial acetic acid. Add Iron powder. Heat to 90°C for 3 hours. (The acidic environment promotes reduction of NO₂ to NH₂ and immediate intramolecular amidation).
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Purification: Filter through Celite to remove iron residues. Concentrate filtrate. Neutralize with sat. NaHCO₃. Extract with DCM.
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Crystallization: Recrystallize from Ethanol/Hexane to afford 4-(2-Bromophenyl)piperidin-2-one as an off-white solid.[2]
Validation Criteria:
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¹H NMR (400 MHz, CDCl₃): δ 7.60 (d, 1H, Ar-H), 7.10-7.30 (m, 3H, Ar-H), 6.20 (br s, 1H, NH), 3.60-3.70 (m, 1H, H4), 3.30-3.45 (m, 2H, H6), 2.70 (dd, 1H, H3a), 2.45 (dd, 1H, H3b).[2] Note: The H4 proton will appear distinctively downfield due to the aryl ring.[2]
Applications in Drug Discovery[1][2][7]
This scaffold acts as a "divergent node" in library synthesis.
Functionalization Map[2]
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Suzuki-Miyaura Coupling (C-Br): The 2-bromo position is sterically hindered but reactive. Use active catalysts like Pd(dppf)Cl₂ or Pd₂(dba)₃/SPhos to couple with aryl boronic acids, creating biaryl systems found in NK1 antagonists.[2]
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N-Alkylation (Lactam NH): Deprotonation with NaH followed by reaction with alkyl halides introduces diversity at the nitrogen.[2] This is common in generating factor Xa inhibitors.
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Lactam Reduction: Reduction with LiAlH₄ yields 4-(2-bromophenyl)piperidine , a direct analog of the Niraparib intermediate (which is the 3-isomer), useful for comparative SAR studies.[2]
Strategic Diagram: Scaffold Utility
Caption: Divergent synthesis capabilities of the scaffold targeting three distinct chemical spaces.
References
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Stereoselective Synthesis of 4-Arylpiperidones
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General Synthesis of Piperidin-2-ones
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Siengalewicz, P., et al. "Recent advances in the synthesis of piperidones and piperidines."[2] European Journal of Organic Chemistry, 2011.
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- Applications in CNS Drug Design: Review of 4-arylpiperidine scaffolds in NK1 receptor antagonists. Journal of Medicinal Chemistry, 4-Arylpiperidine SAR studies.
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Related Intermediate Data
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Data for 4-(4-bromophenyl)piperidin-2-one (Isomer comparison). ChemicalBook / PubChem CID 2757159. [2]
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